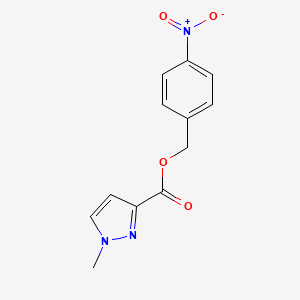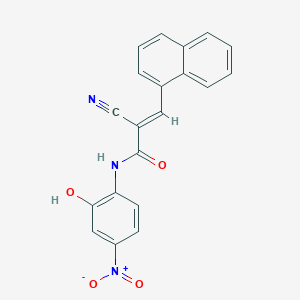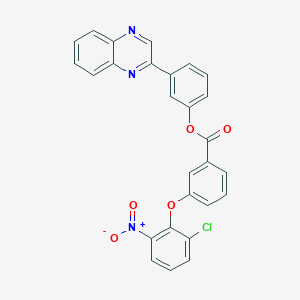
3-(Quinoxalin-2-yl)phenyl 3-(2-chloro-6-nitrophenoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Quinoxalinyl)phenyl 3-(2-chloro-6-nitrophenoxy)benzoate is a complex organic compound with significant potential in various scientific fields. This compound features a quinoxaline moiety, a phenyl group, and a benzoate ester, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-quinoxalinyl)phenyl 3-(2-chloro-6-nitrophenoxy)benzoate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . Another approach involves the use of quinoxaline derivatives, which are synthesized through various green chemistry methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
3-(2-Quinoxalinyl)phenyl 3-(2-chloro-6-nitrophenoxy)benzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce quinoxaline derivatives with reduced functional groups.
科学的研究の応用
3-(2-Quinoxalinyl)phenyl 3-(2-chloro-6-nitrophenoxy)benzoate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(2-quinoxalinyl)phenyl 3-(2-chloro-6-nitrophenoxy)benzoate involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives are known to inhibit enzymes and interfere with cellular processes, leading to their antimicrobial and anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Quinoxaline: A nitrogen-containing heterocyclic compound with various biological activities.
Quinoline: Another nitrogen-containing heterocyclic compound with similar pharmacological properties.
Benzoxazole: A heterocyclic compound with applications in medicinal chemistry and materials science.
Uniqueness
3-(2-Quinoxalinyl)phenyl 3-(2-chloro-6-nitrophenoxy)benzoate is unique due to its combination of quinoxaline and benzoate moieties, which confer distinct chemical and biological properties. This compound’s versatility makes it valuable for a wide range of scientific and industrial applications.
特性
分子式 |
C27H16ClN3O5 |
|---|---|
分子量 |
497.9 g/mol |
IUPAC名 |
(3-quinoxalin-2-ylphenyl) 3-(2-chloro-6-nitrophenoxy)benzoate |
InChI |
InChI=1S/C27H16ClN3O5/c28-21-10-5-13-25(31(33)34)26(21)35-19-8-4-7-18(15-19)27(32)36-20-9-3-6-17(14-20)24-16-29-22-11-1-2-12-23(22)30-24/h1-16H |
InChIキー |
IWNDCKBERBRREY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)OC(=O)C4=CC(=CC=C4)OC5=C(C=CC=C5Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


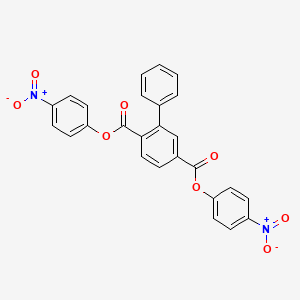
![N-[[(4-propoxybenzoyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B10877418.png)
![4-({[(4-Hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B10877419.png)
![N-(2-methyl-5-nitrophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10877420.png)
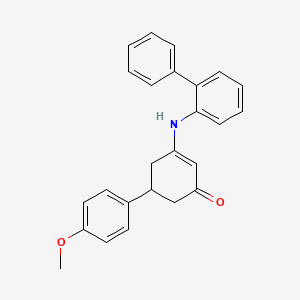
![2-(furan-2-yl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10877427.png)
![2,6-di-tert-butyl-4-{(E)-[(2-methyl-1H-benzimidazol-1-yl)imino]methyl}phenol](/img/structure/B10877439.png)
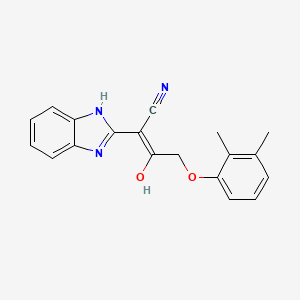
![(E)-1-(2-chlorophenyl)-N-{[7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}methanimine](/img/structure/B10877447.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877466.png)
![N-(4-chlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B10877473.png)
![N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine](/img/structure/B10877479.png)
